Monoethyl fumarate

Vue d'ensemble

Description

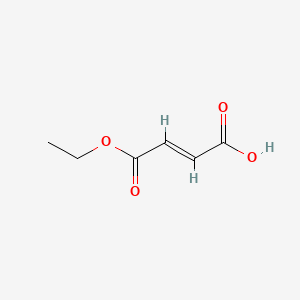

Le fumarate d’éthyle, également connu sous le nom de fumarate monoéthylique, est un composé organique de formule moléculaire C₆H₈O₄. Il s’agit d’un dérivé de l’acide fumarique, un acide organique naturel présent dans diverses plantes et champignons. Le fumarate d’éthyle est un liquide incolore à jaune pâle à l’odeur fruitée et est utilisé dans diverses applications industrielles et scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le fumarate d’éthyle peut être synthétisé par estérification de l’acide fumarique avec de l’éthanol. La réaction implique généralement l’utilisation d’un catalyseur acide fort, tel que l’acide sulfurique, pour faciliter le processus d’estérification. Les conditions de réaction comprennent généralement le chauffage du mélange sous reflux pour obtenir un rendement élevé de l’ester.

Méthodes de production industrielle

Dans les milieux industriels, le fumarate d’éthyle est produit par des processus d’estérification similaires, mais à plus grande échelle. L’utilisation de réacteurs continus et de techniques de séparation efficaces, telles que la distillation, assure la pureté et le rendement élevés du produit. De plus, les progrès en chimie verte ont conduit au développement de méthodes de production plus respectueuses de l’environnement, telles que les procédés biotechnologiques utilisant des matières premières renouvelables .

Analyse Des Réactions Chimiques

Key Reaction Conditions:

| Parameter | Details | Source |

|---|---|---|

| Catalyst | H₂SO₄, Lewis acids (AlCl₃, ZnCl₂) | |

| Temperature | 25–100°C (isomerization) | |

| Solvent | Toluene, dichloromethane, or ethanol |

Metabolic Pathways

MEF undergoes hydrolysis in vivo to form fumaric acid and ethanol. Unlike DMF, which rapidly hydrolyzes to monomethyl fumarate (MMF), MEF exhibits unique biodistribution:

-

Glutathione conjugation : MEF reacts with glutathione (GSH) to form S-conjugates, modulating oxidative stress pathways .

Comparative Pharmacokinetics (MEF vs. DMF):

| Parameter | MEF | DMF/MMF | Source |

|---|---|---|---|

| Bioavailability | ~50% (oral) | ~30–40% (oral) | |

| Half-life | 1–2 hours | 12 min (DMF); 36 h (MMF) | |

| Tissue Partitioning | Preferential accumulation in kidneys | Higher CNS penetration |

Biological Interactions

MEF demonstrates distinct pharmacodynamic effects compared to DMF:

-

Apoptosis induction : Activates caspase-dependent pathways in immune cells .

-

Nrf2 pathway modulation : Weakly induces antioxidant genes (e.g., HMOX1, NQO1) compared to DMF/MMF .

Gene Expression Profiling in Immune Tissues:

Prodrug Activation and Stability

MEF is less studied as a prodrug compared to DMF but shares reactivity with peroxides:

-

Peroxide-triggered release : Analogous to MMF, MEF could theoretically release fumaric acid via Baeyer-Villiger oxidation, though evidence is limited .

-

pH-dependent hydrolysis : Stable in acidic conditions but hydrolyzes rapidly at physiological pH .

Toxicological Considerations

Applications De Recherche Scientifique

Psoriasis Treatment

MEF is primarily recognized for its role in treating psoriasis, a chronic inflammatory skin condition. It is often used in combination with other fumarates in formulations such as Fumaderm®, which includes dimethyl fumarate (DMF) and various salts of MEF. Clinical studies indicate that MEF contributes to the overall efficacy of these treatments by modulating immune responses and enhancing antioxidant defenses. The combination therapy has been shown to significantly improve psoriasis severity scores (PASI) compared to placebo controls .

Multiple Sclerosis Management

In addition to psoriasis, MEF is studied for its potential in managing multiple sclerosis (MS). Fumarates have demonstrated immunomodulatory effects that may alleviate both inflammatory and neurodegenerative aspects of MS. Clinical trials have shown that fumarates, including formulations containing MEF, can reduce the frequency of relapses and the progression of disability in MS patients .

Emerging Applications

Recent studies have explored additional applications for MEF beyond psoriasis and MS:

- Chronic Pain Management : There is growing interest in using MEF as a treatment for chronic pain conditions due to its ability to modulate inflammatory processes and oxidative stress pathways .

- Molecularly Imprinted Polymers : MEF has been utilized as a functional monomer in the preparation of molecularly imprinted polymers (MIPs) for selective extraction processes in analytical chemistry, showcasing its versatility beyond pharmacological applications .

Psoriasis Treatment Study

A randomized clinical trial involving over 700 patients compared DMF alone with a combination of DMF and MEF salts. Results indicated no significant difference in efficacy between the two treatments, suggesting that DMF may be the primary active compound while MEF serves a supportive role .

Multiple Sclerosis Cohort Study

A cohort study evaluated the effects of fumarate therapy on MS patients, demonstrating significant reductions in MRI-detected lesions and improved clinical outcomes. The study highlighted the importance of both DMF and MEF in achieving these results, reinforcing their combined therapeutic potential .

Tables

Mécanisme D'action

Le mécanisme d’action du fumarate d’éthyle implique sa conversion en acide fumarique et d’autres métabolites dans l’organisme. Ces métabolites peuvent moduler diverses voies biochimiques, notamment l’activation de la voie du facteur nucléaire (érythroïde-dérivé 2)-like 2 (Nrf2), qui joue un rôle crucial dans la défense cellulaire contre le stress oxydatif . De plus, le fumarate d’éthyle et ses dérivés peuvent inhiber l’activité de certaines enzymes, ce qui conduit à des effets anti-inflammatoires et immunomodulateurs.

Comparaison Avec Des Composés Similaires

Le fumarate d’éthyle est similaire aux autres esters d’acide fumarique, tels que le fumarate de diméthyle et le fumarate de diéthyle. Il a des propriétés et des applications uniques qui le distinguent :

Fumarate de diméthyle : Principalement utilisé dans le traitement de la sclérose en plaques et du psoriasis.

Fumarate de diéthyle : Utilisé dans la synthèse de polymères et comme plastifiant.

D’autres composés similaires comprennent l’acide succinique et ses esters, qui partagent des similitudes structurales mais diffèrent par leur réactivité chimique et leurs applications .

La combinaison unique de propriétés chimiques et d’activités biologiques du fumarate d’éthyle en fait un composé précieux dans divers domaines de la recherche et de l’industrie.

Activité Biologique

Monoethyl fumarate (MEF) is a compound that has garnered attention due to its biological activity, particularly in the context of oxidative stress and autoimmune disorders. This article explores the pharmacological properties, mechanisms of action, and clinical implications of MEF, drawing on diverse sources and research findings.

Overview of this compound

This compound is an ester derivative of fumaric acid, similar to its more widely studied counterpart, dimethyl fumarate (DMF). Both compounds are known for their roles in modulating cellular responses to oxidative stress and inflammation. MEF is primarily recognized for its potential therapeutic applications in conditions such as multiple sclerosis (MS) and psoriasis.

1. NRF2 Activation:

MEF exerts its biological effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that regulates the expression of antioxidant proteins, thereby protecting cells from oxidative damage. Research indicates that MEF activates NRF2 by modifying specific protein thiols, which enhances cellular antioxidant defenses .

2. Glutathione Modulation:

Studies have shown that MEF influences glutathione (GSH) levels within cells. Unlike DMF, which acutely reduces GSH levels, MEF has been found to increase GSH levels over time, suggesting a different pharmacological profile . This modulation is crucial for maintaining redox homeostasis and mitigating oxidative stress.

3. Anti-inflammatory Effects:

MEF has demonstrated anti-inflammatory properties by inhibiting pathways associated with inflammation, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This action contributes to its therapeutic potential in autoimmune diseases such as MS.

Table 1: Comparative Biological Activities of MEF and DMF

| Compound | NRF2 Activation | Glutathione Levels | Anti-inflammatory Action | Clinical Applications |

|---|---|---|---|---|

| This compound (MEF) | Moderate | Increased | Yes | MS, Psoriasis |

| Dimethyl Fumarate (DMF) | Strong | Decreased | Yes | MS |

Clinical Applications

1. Multiple Sclerosis:

MEF has been investigated for its efficacy in treating relapsing forms of multiple sclerosis. Clinical studies suggest that it may reduce relapse rates and improve patient outcomes by enhancing neuroprotective mechanisms through NRF2 activation .

2. Psoriasis:

The antipsoriatic effects of fumaric acid derivatives, including MEF, have been documented in clinical trials. A multicenter double-blind study involving 100 patients indicated significant improvements in psoriasis symptoms with MEF treatment .

Case Studies

Case Study 1: Efficacy in Multiple Sclerosis

In a recent clinical trial involving patients with relapsing-remitting MS, those treated with MEF exhibited a significant reduction in disease activity as measured by MRI scans and clinical assessments. The study highlighted the importance of monitoring lymphocyte counts due to potential side effects such as lymphopenia .

Case Study 2: Psoriasis Management

A double-blind study assessed the efficacy of MEF in patients with moderate to severe psoriasis. Results showed notable improvements in skin lesions and overall quality of life metrics after 12 weeks of treatment .

Propriétés

IUPAC Name |

(E)-4-ethoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYMOEINVGRTEX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55141-86-1 (hydrochloride salt), 62008-21-3 (zinc salt), 62008-22-4 (calcium salt), 76260-93-0 (lithium salt) | |

| Record name | Ethyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701021503 | |

| Record name | Ethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2459-05-4 | |

| Record name | Monoethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W849NG2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.